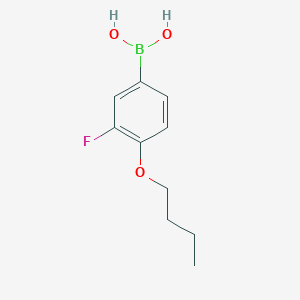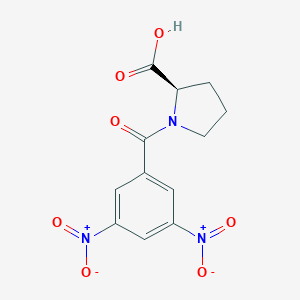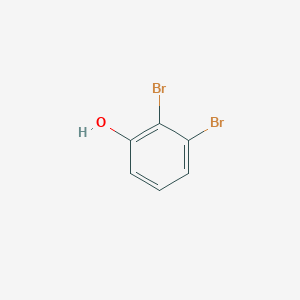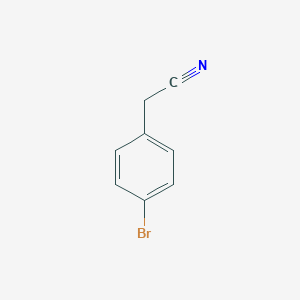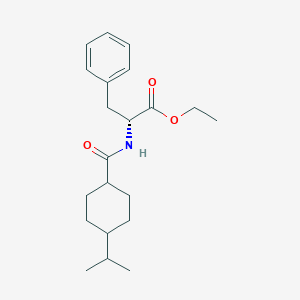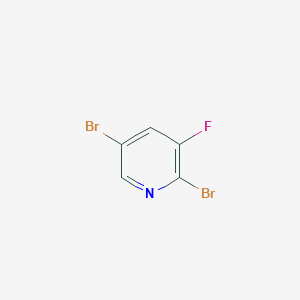
2,5-Dibromo-3-fluoropyridine
Vue d'ensemble
Description
2,5-Dibromo-3-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2FN. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique reactivity and electronic properties.
Applications De Recherche Scientifique
2,5-Dibromo-3-fluoropyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluoropyridine typically involves halogenation reactions. One common method is the lithiation of 5-bromo-2-fluoropyridine followed by bromination. This process involves the use of n-butyllithium to generate the lithiated intermediate, which is then treated with a brominating agent such as bromine or N-bromosuccinimide to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,5-dibromo-3-pyridylmethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of pyridine N-oxides under the influence of oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products:
Substitution Products: Various aryl or vinyl pyridines.
Reduction Products: 2,5-Dibromo-3-pyridylmethanol.
Oxidation Products: Pyridine N-oxides.
Mécanisme D'action
The mechanism by which 2,5-Dibromo-3-fluoropyridine exerts its effects is largely dependent on its reactivity and interaction with other molecules. The presence of electron-withdrawing halogen atoms makes the pyridine ring more susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
- 2,5-Dibromo-3-chloropyridine
- 2,5-Dibromo-3-iodopyridine
- 2,5-Dibromo-3-methylpyridine
Comparison: 2,5-Dibromo-3-fluoropyridine is unique due to the presence of a fluorine atom, which imparts distinct electronic properties compared to its chlorinated, iodinated, or methylated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly valuable in the synthesis of pharmaceuticals where specific electronic effects are desired.
Propriétés
IUPAC Name |
2,5-dibromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENLQKOTDHQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625579 | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156772-60-0 | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Q1: What is the significance of 2,5-dibromo-3-fluoropyridine in the synthesis of liquid crystal compounds?
A1: this compound serves as a crucial intermediate in synthesizing 3-fluoropyridine-based liquid crystal compounds []. The bromine atoms at the 2- and 5- positions can be substituted with various side chains to fine-tune the properties of the final liquid crystal molecule. This flexibility allows for the creation of compounds with desired characteristics, such as specific spontaneous polarization values and melting points, which are essential for liquid crystal applications.
Q2: How is this compound synthesized according to the provided abstract?
A2: The abstract outlines a multi-step synthesis starting from either 2-amino-5-bromopyridine or 3-fluoro-2-hydroxypyridine. These starting materials undergo a series of reactions to ultimately yield this compound. The specific reaction conditions and reagents used in each step are not detailed in the abstract [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
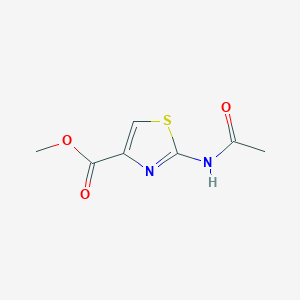
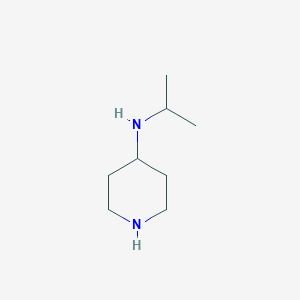
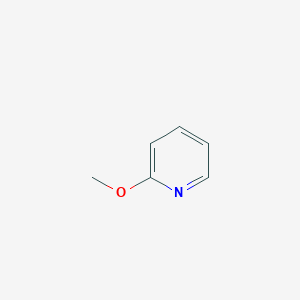
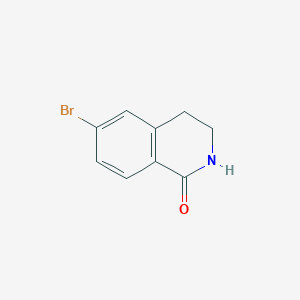
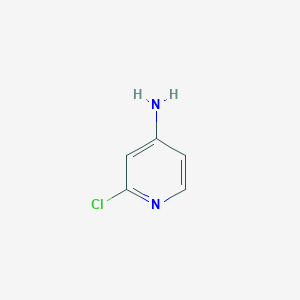
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide](/img/structure/B126389.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
![(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid](/img/structure/B126396.png)
